[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO](2-CHLOROPHENYL)METHANONE
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Overview
Description
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a 2-chlorophenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2-chloro-6-nitroaniline with piperazine, followed by the introduction of the 2-chlorophenylmethanone group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of nitro and chloro groups can enhance its biological activity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the piperazine ring and its substituents.
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding or electrostatic interactions, while the piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE: Similar structure but with a methyl group instead of a chloro group.
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The uniqueness of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-5-2-1-4-12(13)17(23)21-10-8-20(9-11-21)16-14(19)6-3-7-15(16)22(24)25/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZFRIGKZANZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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